
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid is an organic compound with a unique structure that includes both carboxymethyl and ethylhydrazine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid typically involves the reaction of ethylhydrazine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the carboxymethyl group. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through crystallization or distillation to achieve the required quality standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethyl and ethylhydrazine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Carboxymethyl)-2-methylhydrazine-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(Carboxymethyl)-2-phenylhydrazine-1-carboxylic acid: Contains a phenyl group, leading to different chemical properties and applications.
1-(Carboxymethyl)-2-hydrazine-1-carboxylic acid: Lacks the ethyl group, resulting in different reactivity and uses.
Uniqueness
1-(Carboxymethyl)-2-ethylhydrazine-1-carboxylic acid is unique due to the presence of both carboxymethyl and ethylhydrazine groups, which confer specific chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various molecular targets, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
318506-32-0 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
2-[carboxy(ethylamino)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2-6-7(5(10)11)3-4(8)9/h6H,2-3H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
YNLHEANSNGFANZ-UHFFFAOYSA-N |
SMILES canonique |
CCNN(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


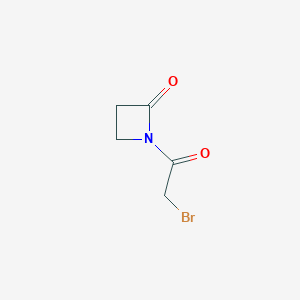

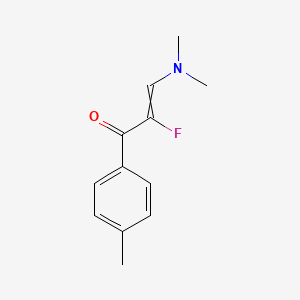

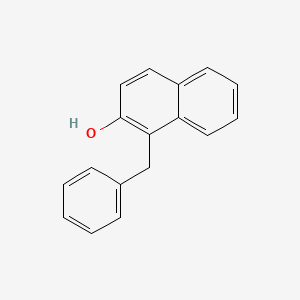

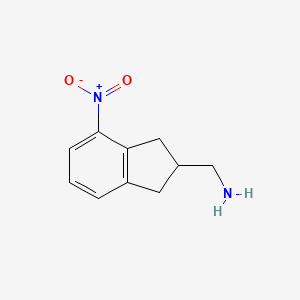

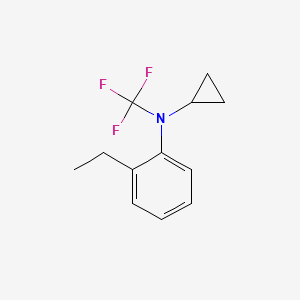
![2-[(2-Ethylhexyl)oxy]ethyl 2-(acetyloxy)propanoate](/img/structure/B13957367.png)
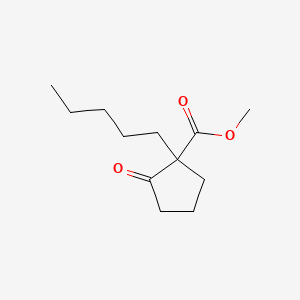
![4-[(4-Aminophenyl)methylsulfonylmethyl]aniline](/img/structure/B13957371.png)


